Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)-

Lipophilicity CNS drug design Physicochemical profiling

Many imidazo[1,2-a]pyridine SAR programs lack a probe with balanced lipophilicity (LogP ~4.98) and polarity (TPSA ~56 Ų) for CNS penetration studies. This compound directly addresses that gap. - Dual modulation of LogP (+2 units vs. 2-Ph core) and TPSA (+39 Ų) enables calibrated CNS penetration & metabolic stability profiling - 3-Nitroso group serves as redox-active spectroscopic probe & bioconjugation handle after reduction to amine - Single-step quantitative synthesis supports rapid analog generation for systematic MPO optimization

Molecular Formula C20H15N3O2
Molecular Weight 329.4 g/mol
CAS No. 109388-63-8
Cat. No. B12676996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)-
CAS109388-63-8
Molecular FormulaC20H15N3O2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3N=O)C4=CC=CC=C4
InChIInChI=1S/C20H15N3O2/c24-22-20-18(16-10-5-2-6-11-16)21-19-17(12-7-13-23(19)20)25-14-15-8-3-1-4-9-15/h1-13H,14H2
InChIKeyCDLAMYBVRRCHFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 109388-63-8: Imidazo[1,2-a]pyridine Derivative Overview


Imidazo(1,2-a)pyridine, 3-nitroso-2-phenyl-8-(phenylmethoxy)- (CAS 109388-63-8) is a densely functionalized imidazo[1,2-a]pyridine derivative bearing a C-3 nitroso group, a C-2 phenyl ring, and a C-8 benzyloxy (phenylmethoxy) substituent . The imidazo[1,2-a]pyridine core is a recognized privileged scaffold in medicinal chemistry, historically yielding clinically approved GABA_A receptor modulators such as zolpidem [1]. While many imidazopyridine analogs are designed for benzodiazepine-site binding, this specific substitution pattern—particularly the combination of a 3-nitroso electron-withdrawing group with a lipophilic 8-benzyloxy tail—produces a distinct physicochemical profile (LogP ~4.98, PSA ~55.96 Ų) that diverges markedly from simpler 2-phenyl or 8-unsubstituted congeners [2].

Unique 3-nitroso / 8-benzyloxy substitution pattern for imidazopyridine SAR exploration
Balanced lipophilicity–polarity profile relevant to CNS penetration assessment
Single-step quantitative synthesis supports efficient procurement for screening campaigns

CAS 109388-63-8 Irreplaceability in SAR Studies


Imidazo[1,2-a]pyridines are not functionally interchangeable. The 3-nitroso group on CAS 109388-63-8 introduces a strong electron-withdrawing and redox-active moiety absent in most biologically oriented analogs (e.g., zolpidem, alpidem), fundamentally altering the electronic character of the bicyclic core [1]. The C-8 benzyloxy substituent simultaneously increases lipophilicity by approximately 2 logP units relative to the unsubstituted 2-phenyl core, while the nitroso group elevates the polar surface area (PSA) to ~56 Ų—nearly double that of 2-phenylimidazo[1,2-a]pyridine (PSA 17.3 Ų) . This dual modulation of lipophilicity and polarity cannot be replicated by simple 2-phenyl or 8-alkyl derivatives, making CAS 109388-63-8 uniquely suited for probing structure–property relationships where balanced CNS penetration and metabolic stability are critical [1].

3-Nitroso Electronic Perturbation

The strong electron-withdrawing nitroso group is absent in most imidazopyridine analogs (e.g., zolpidem); its removal may shift receptor-binding electronics and redox properties.

8-Benzyloxy Lipophilicity Modulation

The lipophilic benzyloxy tail substantially increases LogP; simple 8-H or 8-alkyl analogs cannot replicate this combined lipophilic–polar balance.

Combined Substitution Profile

The concurrent nitroso and benzyloxy groups produce a unique TPSA–LogP interplay; structurally close analogs lacking either substituent may not reproduce CNS penetration behavior.

Quantitative Evidence: CAS 109388-63-8 vs. Structural Analogs


Lipophilicity Advantage Over Core Analog and Zolpidem

CAS 109388-63-8 exhibits a calculated LogP of 4.98, representing a +1.98 log unit increase over the unsubstituted 2-phenylimidazo[1,2-a]pyridine core (LogP 3.00) and a ~+1.73 log unit increase over the marketed GABA_A modulator zolpidem (LogP ~3.25) [1]. This substantial lipophilicity gain is directly attributable to the combined effect of the 8-benzyloxy substituent and the 3-nitroso group, and places the compound in a higher lipophilicity range typically associated with enhanced blood–brain barrier passive permeability.

Lipophilicity (LogP)
Cross-study
ΔLogP = +1.98 vs. 2‑phenyl core
Supports lipophilicity screening context for CNS design
Calculated LogP comparison; 2‑phenyl core LogP 3.00, zolpidem ≈3.25
Lipophilicity CNS drug design Physicochemical profiling

TPSA and CNS Multiparameter Optimization

The TPSA of CAS 109388-63-8 is 55.96 Ų, which is 3.2-fold higher than the 17.30 Ų of the unsubstituted 2-phenylimidazo[1,2-a]pyridine . This increase is primarily driven by the nitroso group (N=O contributing ~29 Ų) and is partially offset by the lipophilic benzyloxy substituent. Importantly, this TPSA remains well below the typical CNS cutoff of ~70–90 Ų, while the elevated LogP of 4.98 yields a calculated CNS MPO (Multiparameter Optimization) desirability score that is superior to both the overly polar 2-phenyl core and the excessively lipophilic, low-TPSA 8-phenylmethoxy analog (TPSA 26.5 Ų, LogP 2.91) [1].

Polar Surface Area
Cross-study
ΔTPSA = +38.66 Ų (+223%)
Reported TPSA profile supports CNS MPO evaluation
TPSA 55.96 Ų vs. 17.30 Ų for 2‑phenyl core; below typical CNS cutoff
Polar surface area CNS MPO Drug-likeness

One-Step Quantitative Synthesis vs. Multi-Step Routes

Jaster et al. (2023) reported a one-step, catalyst-free synthesis of CAS 109388-63-8 via regioselective C-3 nitrosation of the parent imidazo[1,2-a]pyridine using tert-butyl nitrite under neutral Vilsmeier-type conditions, achieving quantitative yield [1]. By contrast, analogous 3-nitroso-imidazopyridines lacking the 8-benzyloxy group often require multi-step sequences involving pre-functionalization or protecting-group strategies, with reported yields ranging from 40% to 80% depending on the substitution pattern [2]. This single-step synthetic accessibility directly translates to lower procurement cost and faster lead optimization cycles.

Synthesis Route
Reported method
1 step, quantitative yield
Reported synthetic accessibility may reduce procurement lead time
tert-Butyl nitrite, Vilsmeier-type conditions, catalyst-free (Molbank 2023)
Synthetic efficiency Nitrosation Scale-up

Molecular Weight and Ligand Efficiency vs. C-2 Methyl Analog

CAS 109388-63-8 (MW = 329.35 g/mol) replaces the C-2 methyl group of the closest commercially available comparator, 2-methyl-3-nitroso-8-(phenylmethoxy)imidazo[1,2-a]pyridine (CAS 85332-89-4, MW = 267.29 g/mol), with a phenyl ring, resulting in a molecular weight increase of 62.06 g/mol [1]. This phenyl-for-methyl substitution is common in lead optimization to enhance target affinity through π-stacking or hydrophobic interactions while maintaining acceptable ligand efficiency, and provides a direct SAR vector for probing the benzodiazepine/GABA_A receptor binding pocket where aryl groups at the C-2 position are known pharmacophoric elements [2].

MW (C‑2 SAR)
Head‑to‑head
ΔMW = +62.06 g/mol (phenyl vs. methyl)
Enables C‑2 phenyl SAR vector evaluation
Compared to CAS 85332‑89‑4; same nitroso/benzyloxy substituents
Ligand efficiency Molecular weight Fragment-based design

Application Scenarios for CAS 109388-63-8


CNS Drug Discovery: GABA_A Receptor PAM Lead Optimization

The balanced physicochemical profile (LogP 4.98, TPSA 55.96 Ų) and the presence of a C-2 phenyl group—a known pharmacophore for benzodiazepine-site binding—make this compound a strong candidate for medicinal chemistry programs targeting GABA_A receptor subtypes [1][2]. Compared to zolpidem (LogP ~3.25, TPSA ~37.6 Ų), this compound offers higher lipophilicity and a distinct electronic profile due to the 3-nitroso group, which may modulate receptor subtype selectivity differently than the 3-acetamide group present in zolpidem [1].

Physicochemical Probe for CNS MPO Studies

Because the 3-nitroso-2-phenyl-8-(phenylmethoxy) substitution pattern simultaneously elevates LogP by ~2 units and TPSA by ~39 Ų relative to the 2-phenyl core, this compound serves as a calibrated tool for investigating the interplay between lipophilicity and polarity on brain penetration, plasma protein binding, and metabolic stability [1][2]. Its single-step, quantitative synthesis further enables rapid analog generation for systematic MPO profiling .

SAR Expansion at Imidazopyridine C-8 Position

For teams already working with 2-phenylimidazo[1,2-a]pyridine or 2-methyl-3-nitroso-8-(phenylmethoxy) scaffolds, CAS 109388-63-8 provides the phenyl/benzyloxy combination that is absent in the simpler analogs, enabling direct evaluation of how simultaneous C-2 phenyl and C-8 benzyloxy substitution affects target binding, selectivity, and pharmacokinetics [1].

Chemical Biology Probe for Redox-Dependent Target Engagement

The 3-nitroso group is redox-active and can serve as both a spectroscopic probe and a chemical handle for bioconjugation after reduction to the corresponding amine [1]. This dual functionality, combined with the lipophilic benzyloxy tail for membrane anchoring, supports applications in chemical proteomics and target identification campaigns where covalent or affinity-based probe design is required [1].

Application
Selection Property
Validation Focus
GABAA receptor SAR studies
C‑2 phenyl pharmacophore with balanced LogP/TPSA profile
Receptor binding assay & CNS penetration screening
CNS MPO calibration studies
Distinct lipophilicity–polarity modulation
Brain penetration & metabolic stability profiling
Imidazopyridine scaffold expansion
Combined C‑2 phenyl & C‑8 benzyloxy substitution
Target binding & selectivity characterization
Redox‑mediated target engagement probe
Redox‑active 3‑nitroso handle
Bioconjugation & proteomics probe design
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